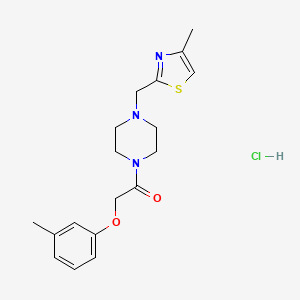
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a potent immunosuppressive drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases and organ transplantation.
Scientific Research Applications
Structural and Theoretical Studies
Crystallography and Molecular Interactions : Compounds similar to the one , such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, have been analyzed for their crystal structures, revealing intricate intra and intermolecular interactions. Such studies provide insights into the physical and chemical properties of these compounds (Karthik et al., 2021).
Density Functional Theory (DFT) Analysis : DFT calculations have been used to optimize structural coordinates and evaluate molecular properties like HOMO-LUMO energy gap, providing valuable information for the development of new materials and chemicals (Karthik et al., 2021).
Synthesis and Chemical Reactivity
Synthesis of Derivatives : Research includes the synthesis of various derivatives of these compounds, which could be pivotal for developing new pharmaceuticals or materials. For instance, new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and characterized (Mallesha & Mohana, 2014).
Molecular Docking Studies : These compounds have been subjected to molecular docking studies, which are crucial for understanding their potential interactions with biological targets. This research can lead to the development of new drugs with specific target interactions (Katariya et al., 2021).
Biological Applications
Antimicrobial Activity : Some derivatives show promising antimicrobial activity against pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer and Antituberculosis Potential : Certain derivatives have been tested for anticancer and antituberculosis activities, indicating their potential use in treating these diseases (Mallikarjuna et al., 2014).
properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c18-12-8-22-6-5-14(12)25-10-2-1-7-23(9-10)17(24)11-3-4-13(19)16(21)15(11)20/h3-6,8,10H,1-2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNGTAOPDSDPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

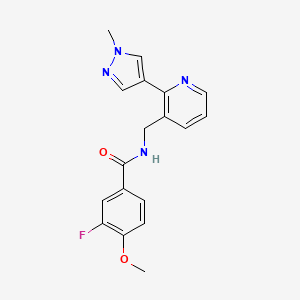
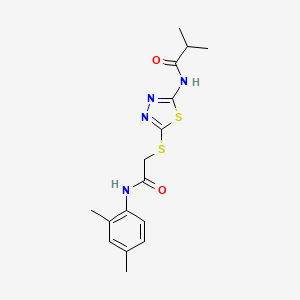

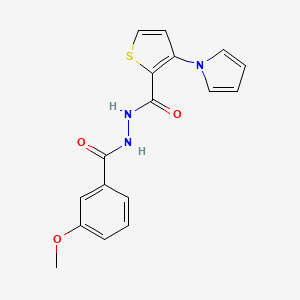
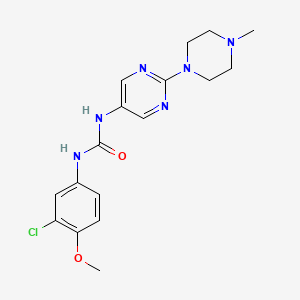

![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)

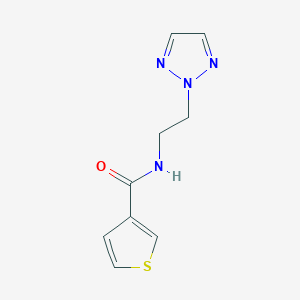

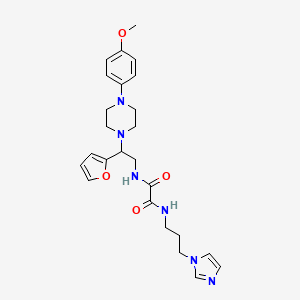
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2733350.png)
![Ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2733352.png)
